Cas no 1597067-01-0 (3-iodo-4-(4-methylpentyl)oxyoxolane)

3-iodo-4-(4-methylpentyl)oxyoxolane Chemical and Physical Properties
Names and Identifiers
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- 3-iodo-4-(4-methylpentyl)oxyoxolane
- EN300-1133968
- 3-iodo-4-[(4-methylpentyl)oxy]oxolane
- 1597067-01-0
-
- Inchi: 1S/C10H19IO2/c1-8(2)4-3-5-13-10-7-12-6-9(10)11/h8-10H,3-7H2,1-2H3
- InChI Key: PVRMOPRCCNQALN-UHFFFAOYSA-N
- SMILES: IC1COCC1OCCCC(C)C
Computed Properties
- Exact Mass: 298.04298g/mol
- Monoisotopic Mass: 298.04298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 2.8
3-iodo-4-(4-methylpentyl)oxyoxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133968-10.0g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 10.0g |
$5528.0 | 2023-07-10 | ||
Enamine | EN300-1133968-2.5g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1133968-0.05g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1133968-10g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1133968-1g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1133968-0.5g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1133968-5.0g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 5.0g |
$3728.0 | 2023-07-10 | ||
Enamine | EN300-1133968-0.25g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1133968-5g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1133968-0.1g |
3-iodo-4-[(4-methylpentyl)oxy]oxolane |
1597067-01-0 | 95% | 0.1g |
$804.0 | 2023-10-26 |
3-iodo-4-(4-methylpentyl)oxyoxolane Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 3-iodo-4-(4-methylpentyl)oxyoxolane
Professional Introduction to 3-iodo-4-(4-methylpentyl)oxyoxolane (CAS No. 1597067-01-0)
3-iodo-4-(4-methylpentyl)oxyoxolane, identified by its Chemical Abstracts Service (CAS) number 1597067-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of oxolane derivatives, which are known for their versatile applications in medicinal chemistry due to their unique structural and functional properties. The presence of an iodine substituent at the 3-position and a 4-methylpentyl ether group at the 4-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The 3-iodo-4-(4-methylpentyl)oxyoxolane structure is particularly intriguing because it combines the stability of the oxolane ring with the electrophilic nature of the iodine atom. This combination makes it an excellent candidate for various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery. The 4-methylpentyl group introduces steric bulk and lipophilicity, which can influence both the solubility and metabolic stability of derivatives synthesized from this compound.
In recent years, there has been a surge in research focused on developing novel methodologies for constructing complex molecular architectures efficiently. 3-iodo-4-(4-methylpentyl)oxyoxolane has emerged as a key building block in this context. Its utility in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has been extensively explored. These reactions are fundamental in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents. The iodine atom serves as a convenient handle for these transformations, allowing for facile introduction or modification of functional groups.
One of the most compelling applications of 3-iodo-4-(4-methylpentyl)oxyoxolane is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted by therapeutic agents. The ability to modify the structure of kinase inhibitors using this compound has led to the discovery of several promising candidates with improved potency and selectivity. For instance, researchers have utilized 3-iodo-4-(4-methylpentyl)oxyoxolane to synthesize analogs that exhibit enhanced binding affinity to specific kinase domains, demonstrating its importance in drug design.
The 4-methylpentyl moiety in 3-iodo-4-(4-methylpentyl)oxyoxolane also contributes to its biological relevance. Lipophilic substituents are often essential for achieving optimal pharmacokinetic profiles, including membrane permeability and metabolic stability. By incorporating this group, chemists can fine-tune the physicochemical properties of their derivatives to improve their overall drug-like characteristics. This has been particularly relevant in the design of antiviral and anticancer agents, where structural optimization is crucial for achieving therapeutic efficacy.
Recent advances in computational chemistry have further highlighted the potential of 3-iodo-4-(4-methylpentyl)oxyoxolane as a scaffold for drug discovery. Molecular modeling studies have demonstrated that derivatives derived from this compound can effectively interact with target proteins through multiple binding modes. This versatility is advantageous in overcoming resistance mechanisms and enhancing treatment outcomes. Additionally, green chemistry principles have been applied to optimize synthetic routes involving 3-iodo-4-(4-methylpentyl)oxyoxolane, reducing waste and improving sustainability without compromising yield or purity.
The role of 3-iodo-4-(4-methylpentyl)oxyoxolane extends beyond small molecule drug synthesis. It has also been utilized in material science applications, particularly in the development of functional polymers and coatings. The ability to incorporate iodine-containing units into polymer backbones allows for controlled degradation rates and enhanced reactivity, making these materials suitable for biomedical applications such as tissue engineering scaffolds.
In conclusion, 3-iodo-4-(4-methylpentyl)oxyoxolane (CAS No. 1597067-01-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, it is likely that this compound will play an even greater role in shaping the future of medicinal chemistry and materials science.
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